molecular formula C20H25N5O2 B2405543 (E)-3-(furan-2-yl)-1-(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one CAS No. 1211936-82-1

(E)-3-(furan-2-yl)-1-(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one

Cat. No. B2405543
CAS RN: 1211936-82-1
M. Wt: 367.453
InChI Key: VSWANFSPBSEUND-VOTSOKGWSA-N
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Description

(E)-3-(furan-2-yl)-1-(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C20H25N5O2 and its molecular weight is 367.453. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(furan-2-yl)-1-(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(furan-2-yl)-1-(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antipsychotic Potential

A study by Raviña et al. (2000) explores the use of related compounds in the development of antipsychotic agents. These compounds, which share structural similarities with (E)-3-(furan-2-yl)-1-(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one, exhibit affinity for dopamine and serotonin receptors. This suggests potential applications in neuropsychiatric disorders such as schizophrenia and bipolar disorder (Raviña et al., 2000).

Neurodegenerative Disorders Treatment

The work of Varano et al. (2020) on piperazine- and piperidine-containing thiazolo[5,4-d]pyrimidine derivatives, which are structurally related to the compound , shows promise in treating neurodegenerative disorders like Parkinson's and Alzheimer's. These compounds act as A2A adenosine receptor antagonists/inverse agonists, highlighting their potential therapeutic role in neurodegeneration (Varano et al., 2020).

Plant Growth Stimulation

In agricultural research, compounds like 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide derivatives, which are structurally analogous to the compound , have been found to stimulate plant growth. This suggests potential applications in enhancing crop yields and agricultural productivity (Pivazyan et al., 2019).

Antimicrobial Activity

Several studies, including those by Merugu et al. (2010) and Desai et al. (2016), have reported the synthesis of piperidine-containing pyrimidine derivatives with significant antimicrobial properties. These compounds, related to (E)-3-(furan-2-yl)-1-(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one, demonstrate efficacy against various bacterial strains, indicating their potential in developing new antibacterial agents (Merugu et al., 2010); (Desai et al., 2016).

Anticancer Properties

Research on compounds like 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives by Mallesha et al. (2012) suggests potential applications in cancer therapy. These compounds, structurally similar to the compound , have shown antiproliferative activity against various human cancer cell lines, indicating their relevance in oncological research (Mallesha et al., 2012).

properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[4-(6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c26-20(7-6-17-5-4-14-27-17)25-12-10-24(11-13-25)19-15-18(21-16-22-19)23-8-2-1-3-9-23/h4-7,14-16H,1-3,8-13H2/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSWANFSPBSEUND-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C=CC4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)/C=C/C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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